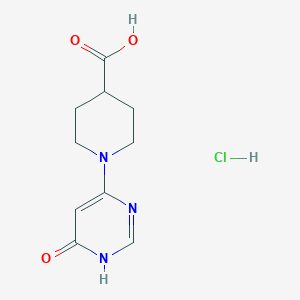

1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

1-(6-oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c14-9-5-8(11-6-12-9)13-3-1-7(2-4-13)10(15)16;/h5-7H,1-4H2,(H,15,16)(H,11,12,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCLAHHIRXWBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC(=O)NC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The final step typically involves the conversion of the free acid to its hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid; hydrochloride is in the field of medicinal chemistry. It serves as a key intermediate in the development of pharmaceutical agents targeting specific biological pathways. Its structural features allow for modifications that can enhance its efficacy against various diseases.

Key Areas of Interest:

- Antimicrobial Properties: Studies have indicated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .

- Anticancer Activity: Research has shown that pyrimidine derivatives, including this compound, possess anticancer properties. They can interfere with cancer cell proliferation and induce apoptosis, making them valuable in cancer therapy .

Biological Research

In biological research, 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid; hydrochloride is investigated for its potential effects on various biological systems. Its role in enzyme inhibition and receptor modulation has been explored extensively.

Biological Activities:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for drug development targeting metabolic disorders .

- Immunomodulatory Effects: Preliminary studies suggest that this compound may modulate immune responses, offering potential applications in treating autoimmune diseases .

Industrial Applications

Beyond its pharmaceutical significance, 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid; hydrochloride is utilized in industrial applications as well.

Industrial Uses:

- Catalyst Development: The compound can serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

- Specialty Chemicals Production: It is employed in synthesizing specialty chemicals used in agrochemicals and other industrial products due to its unique chemical properties.

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial properties of various derivatives of 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid against multiple bacterial strains using the agar diffusion method. Results showed that certain modifications significantly enhanced antibacterial efficacy compared to standard antibiotics like ampicillin .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 18 |

| Control (Ampicillin) | Staphylococcus aureus | 15 |

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer activity, derivatives were tested against human cancer cell lines. The results indicated that some compounds exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF7 (Breast Cancer) | 5.2 |

| Compound D | HeLa (Cervical Cancer) | 7.8 |

| Control (Doxorubicin) | MCF7 | 3.5 |

Mechanism of Action

The mechanism of action of 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid share structural similarities and are used in similar applications.

Pyrimidine Derivatives: Compounds like 4-aminopyrimidine also share the pyrimidine ring and are studied for their biological activities

Uniqueness

1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid;hydrochloride is unique due to the combination of the pyrimidine and piperidine rings in its structure.

Biological Activity

1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article focuses on its biological activity, including anti-inflammatory, antibacterial, and other pharmacological effects, supported by various research findings.

Chemical Structure

The compound features a piperidine ring substituted with a pyrimidine moiety. Its chemical structure can be represented as follows:

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, including the target compound, exhibit significant anti-inflammatory properties. A study highlighted the ability of certain pyrimidine derivatives to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for various derivatives were reported, showing promising results against COX-1 and COX-2 enzymes.

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings suggest that modifications to the pyrimidine structure can enhance anti-inflammatory activity, making it a target for further drug development .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study on similar piperidine derivatives showed that they possess notable antibacterial activity against various strains of bacteria, which could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Antiviral Activity

Pyrimidine derivatives have been recognized for their antiviral potential as well. The mechanism often involves the inhibition of viral replication through interference with viral polymerases or other critical enzymes necessary for viral life cycles .

Case Studies

Several case studies have explored the biological activities of pyrimidine-based compounds:

- Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that pyrimidine derivatives significantly reduced inflammation compared to controls, indicating their therapeutic potential in treating inflammatory diseases .

- Antibacterial Efficacy : In vitro assays showed that certain piperidine derivatives exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that specific substitutions on the pyrimidine ring enhance biological activity, providing a pathway for designing more effective drugs .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride?

A common method involves hydrolysis of ester precursors under alkaline conditions followed by acidification. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be hydrolyzed using 5N NaOH in ethanol/water (1:1 v/v) at room temperature for 24 hours, followed by HCl acidification to pH 3–4 to precipitate the carboxylic acid derivative . This approach minimizes side reactions and achieves high yields (88%). Alternative routes may use microwave-assisted synthesis or catalytic hydrogenation for intermediates.

Q. How should researchers purify and characterize the hydrochloride salt form?

Post-synthesis purification typically involves filtration of the precipitated product, washing with cold water, and drying under vacuum. Characterization requires multi-modal analysis:

- ¹H NMR (DMSO-d6) for confirming proton environments (e.g., δ 1.52–4.31 ppm for piperidine and pyrimidine protons) .

- IR spectroscopy to identify carbonyl (1687–1730 cm⁻¹) and hydroxyl (3259–3359 cm⁻¹) stretches .

- Elemental analysis to verify stoichiometry (e.g., %C, %H, %N within 0.05% of theoretical values) .

Q. What safety protocols are critical for handling this compound?

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention for persistent irritation .

- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in piperidine-pyrimidine derivatives?

Single-crystal X-ray diffraction (SC-XRD) is essential for confirming stereochemistry and hydrogen-bonding patterns. For example, monoclinic space groups (e.g., P2₁/c or P2₁/n) are typical for hydrochloride salts, with Cl⁻ ions forming ionic interactions with protonated amines . Refinement parameters (e.g., R₁ < 0.05) ensure accuracy in bond-length and angle measurements .

Q. How should researchers address discrepancies in reported solubility profiles?

Contradictory solubility data may arise from polymorphic forms or pH-dependent ionization. To resolve this:

- Perform pH-solubility profiling (e.g., 0.1N HCl to pH 7.4 PBS) .

- Use DSC/TGA to identify hydrate/anhydrous forms .

- Cross-validate with HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) to rule out impurities .

Q. What strategies are effective for studying structure-activity relationships (SAR) in related analogs?

- Scaffold modification : Replace the pyrimidin-4-yl group with other heterocycles (e.g., oxazolo-pyridine) to assess bioactivity shifts .

- Functional group tuning : Introduce sulfonamide or methyl groups to piperidine to modulate lipophilicity and target binding (e.g., carbonic anhydrase inhibition) .

- In silico docking : Use molecular dynamics simulations to predict interactions with enzymes (e.g., opioid receptors for analgesic analogs) .

Q. How can NMR spectral artifacts be minimized during analysis?

- Deuterated solvent selection : Use DMSO-d6 for carboxylic acid protons to avoid exchange broadening .

- Relaxation delays : Set d₁ ≥ 2 sec to ensure complete T1 recovery for piperidine NH and OH signals .

- COSY/HSQC experiments : Resolve overlapping peaks in aromatic regions (e.g., pyrimidine C6-H) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d6, δ 1.52–8.09 ppm | |

| IR | Nujol mull, 3259–1730 cm⁻¹ | |

| Elemental Analysis | %C 50.04, %H 5.15, %N 8.94 | |

| SC-XRD | Monoclinic P2₁/c, Z = 4 |

Q. Table 2. Safety and Storage Guidelines

| Parameter | Recommendation | Reference |

|---|---|---|

| Storage Temp | –20°C in desiccator | |

| PPE | Nitrile gloves, goggles | |

| Spill Management | Absorb with vermiculite, neutralize with NaHCO₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.